molecular formula C12H13NOS B14596270 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- CAS No. 61291-94-9

5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)-

Cat. No.: B14596270
CAS No.: 61291-94-9
M. Wt: 219.30 g/mol
InChI Key: HGFLTEKOTLSSMU-UHFFFAOYSA-N
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Description

5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a 3-methylphenyl group, making it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-(3-methylphenyl)thiazole with formaldehyde under acidic conditions to introduce the methanol group. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-carboxylic acid.

    Reduction: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-methanol.

    Substitution: The products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the methanol group allows for hydrogen bonding interactions, which can enhance its binding affinity to biological targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-thiazoleethanol: Similar in structure but lacks the 3-methylphenyl group.

    5-Methyl-2-thiazolemethanol: Similar but with different substitution patterns on the thiazole ring.

    4-Methyl-2,5-dimethoxyamphetamine: Shares the thiazole ring but has different functional groups.

Uniqueness

5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methanol group and a 3-methylphenyl group makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61291-94-9

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C12H13NOS/c1-8-4-3-5-10(6-8)12-13-9(2)11(7-14)15-12/h3-6,14H,7H2,1-2H3

InChI Key

HGFLTEKOTLSSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CO)C

Origin of Product

United States

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